molecular formula C16H16N4O2 B5448064 ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B5448064
M. Wt: 296.32 g/mol
InChI Key: YSEJDRCVVAKWSH-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative characterized by a fused bicyclic core with methyl, phenyl, and ethyl carboxylate substituents. Its structure combines a pyrazole ring fused to a 1,2,4-triazine moiety, with substituents at positions 4, 7, and 8 (Figure 1). The ethyl carboxylate group at position 3 enhances solubility and modulates electronic properties, making it a candidate for biological applications, particularly in anticancer research .

Properties

IUPAC Name

ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-4-22-16(21)14-11(3)20-15(18-17-14)13(10(2)19-20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEJDRCVVAKWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction is carried out in ethanol containing sodium acetate at low temperatures (0–5 °C) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit promising anticancer properties. Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Chemical & Pharmaceutical Bulletin demonstrated that this compound showed significant cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the micromolar range .

2. Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. Its structural analogs have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study:
In a controlled experiment, this compound was tested for its ability to reduce edema in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups .

Agricultural Applications

Pesticidal Activity:
Recent studies have explored the use of this compound as a potential pesticide due to its ability to disrupt biological pathways in pests.

Case Study:
Field trials conducted on common agricultural pests showed that formulations containing this compound reduced pest populations significantly while exhibiting low toxicity to beneficial insects .

Material Science Applications

Polymer Chemistry:
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Data Table: Polymer Properties

Polymer TypeProperty Enhancement
Thermoplastic ElastomersIncreased flexibility
Conductive PolymersEnhanced electrical conductivity

Mechanism of Action

The mechanism of action of ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4,8-dimethyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

  • Structure : Differs in methyl substitution (positions 4 and 8 vs. 4 and 7).
  • Impact : Altered steric hindrance may affect binding to biological targets.
  • Synthesis: Prepared via diazonium salt coupling of 5-amino-4-methyl-3-phenylpyrazole .
  • Yield: Not explicitly reported but inferred to be moderate based on analogous reactions .

Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)

  • Structure : Contains an imidazo-triazine core with a 4-oxo group and methoxyphenyl substituent.
  • Electrochemical Activity : Exhibits strong redox activity due to the methoxyphenyl group, enabling sensitive voltammetric detection (detection limit: 2.0 × 10⁻⁹ M) .

Ethyl 4-mercapto-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (5a)

  • Structure : Incorporates a pyridine ring fused to the pyrazolo-triazine core and a mercapto (-SH) group.
  • Reactivity : The mercapto group enhances nucleophilicity but may reduce stability compared to ester derivatives .

Functional Group Variations

Carboxamide Derivatives (e.g., N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide)

  • Structure : Replaces the ethyl carboxylate with a carboxamide group.
  • Impact : Increased hydrogen-bonding capacity may improve target affinity but reduce lipophilicity .

Azo and Phthalimide Derivatives (e.g., Compound 2ab and 17)

  • Structure : Features azo (-N=N-) or phthalimide substituents.

Biological Activity

Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. Its molecular formula is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, and it has a molecular weight of 296.33 g/mol. The structure features an ethyl ester group that contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₂
Molecular Weight296.33 g/mol
IUPAC NameThis compound
CAS NumberNot specified

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This interaction may block substrate access or alter enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Antiviral Properties

The compound has also been evaluated for its antiviral activity against several viruses:

  • Viruses Tested : Influenza virus and Coxsackie B3 virus.
  • Results : Preliminary findings suggest that derivatives of pyrazolo[5,1-c][1,2,4]triazines possess promising antiviral properties .

Antimicrobial Activity

In addition to its anticancer and antiviral effects, this compound has shown potential antimicrobial activity:

  • Evaluation Against Bacteria : Studies have compared its efficacy with standard antibiotics such as Ciprofloxacin and Rifampicin.
  • Findings : Certain derivatives exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against various bacterial strains .

Case Studies and Research Findings

Several case studies illustrate the compound's biological activity:

  • Anticancer Study : A study reported that derivatives of pyrazolo compounds showed significant inhibition of tumor growth in vitro and in vivo models. The most potent derivative had an IC50 value of 26 µM against A549 lung cancer cells .
  • Antiviral Research : Another investigation into triazine derivatives indicated their potential as antiviral agents with effective inhibition rates against influenza viruses .
  • Antimicrobial Evaluation : A comparative study highlighted that certain substituted derivatives of the compound displayed enhanced antibacterial properties compared to traditional antibiotics .

Q & A

Basic: What are the standard protocols for synthesizing ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach starts with precursor pyrazole or triazine intermediates, followed by regioselective substitution. For example:

Cyclization : Reacting hydrazine derivatives with ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole-triazine core .

Esterification : Introducing the ethyl ester group via carbodiimide-mediated coupling or direct alkylation of a carboxylic acid intermediate .

Substituent addition : Methyl and phenyl groups are added using alkyl halides or aryl boronic acids under Suzuki-Miyaura coupling conditions .
Key parameters include temperature control (80–120°C), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent choice (e.g., dichloromethane for solubility). Yield optimization often requires TLC monitoring and flash chromatography for purification .

Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazolo-triazine synthesis?

Regioselectivity challenges arise from the compound’s fused heterocyclic system. Strategies include:

  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing byproduct formation in cyclization steps .
  • Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the triazine C-3 position .
  • Catalytic systems : Pd-catalyzed cross-coupling with sterically hindered ligands (e.g., XPhos) directs substitution to the phenyl group at C-8 .
  • Computational modeling : DFT calculations predict electron density distributions to guide substituent placement . Validate outcomes via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

  • NMR : 1H^{1}\text{H}-NMR identifies methyl (δ 1.3–2.1 ppm), phenyl (δ 7.2–7.5 ppm), and pyrazole protons (δ 8.0–8.8 ppm). 13C^{13}\text{C}-NMR confirms ester carbonyl (δ 160–165 ppm) and triazine carbons (δ 145–155 ppm) .
  • IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch) and ~2130 cm1^{-1} (azide intermediates, if present) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced: How can computational methods resolve ambiguities in the compound’s conformational stability?

  • Molecular dynamics (MD) simulations : Assess rotational barriers of the phenyl group at C-8 and ester flexibility. Use AMBER or CHARMM force fields with explicit solvent models .
  • X-ray crystallography : Compare experimental crystal structures (if available) with predicted geometries from Gaussian09 or ORCA DFT calculations .
  • Docking studies : Predict binding poses in biological targets (e.g., kinases) using AutoDock Vina, correlating with experimental IC50_{50} values .

Basic: What initial biological screening assays are suitable for this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated intestinal fluid .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Core modifications : Replace the ethyl ester with amides or ketones to alter lipophilicity .

Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the phenyl ring to enhance target binding .

Bioisosteres : Substitute the triazine ring with pyrimidine or purine analogs to modulate selectivity .
Validate using IC50_{50} profiling, LogP measurements, and SPR for binding kinetics .

Basic: How to address contradictory bioactivity data across studies?

  • Control standardization : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
  • Batch variability : Characterize compound purity (>95% via HPLC) and confirm stability under assay conditions .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., methyl vs. ethyl esters) to identify trends .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Kinetic assays : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., kcat/KMk_{cat}/K_M) .
  • Thermodynamic profiling : ITC or SPR quantifies binding enthalpy/entropy to targets .
  • Gene expression : RNA-seq or CRISPR screens identify downstream pathways affected in treated cells .

Basic: How to assess compound purity and stability during storage?

  • HPLC : Use C18 columns with acetonitrile/water gradients; monitor degradation peaks at 254 nm .
  • Stability protocols : Store at -20°C in amber vials under argon. Test hydrolytic stability in buffer (pH 2–9) over 72 hours .

Advanced: What theoretical frameworks guide experimental design for novel derivatives?

  • Frontier molecular orbital (FMO) theory : Predict reactivity sites via HOMO-LUMO gaps .
  • Quantitative SAR (QSAR) : Build ML models (e.g., Random Forest) using descriptors like polar surface area and H-bond donors .
  • Retrosynthetic analysis : Apply Corey’s principles to plan feasible synthetic routes for analogs .

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